(4-Chlorophenyl)hydrazine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)hydrazine hydrochloride hydrate is a chemical compound with the molecular formula C6H8Cl2N2·H2O. It is a crystalline powder that ranges in color from white to pink. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)hydrazine hydrochloride hydrate can be synthesized through the reduction of 4-chloronitrobenzene using hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions with ethanol as the solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)hydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophenyl diazene.
Reduction: It can be further reduced to form 4-chloroaniline.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate and sodium borohydride are commonly used reducing agents.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 4-Chlorophenyl diazene.
Reduction: 4-Chloroaniline.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(4-Chlorophenyl)hydrazine hydrochloride hydrate is used in a variety of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-tumor and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)hydrazine hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
(4-Chlorophenyl)hydrazine hydrochloride hydrate is unique due to its specific reactivity and the nature of the chlorine substituent, which influences its chemical behavior and biological activity. Compared to its analogs, it offers distinct advantages in certain synthetic applications and biological studies.
Properties
IUPAC Name |
(4-chlorophenyl)hydrazine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOOJSWCXWTGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.